Regioisomeric Methoxy Substitution Determines CNS Pharmacological Profile: 3,4,5- vs. 2,3,5- vs. 2,4,5-Trimethoxybenzamide Differentiation
The 3,4,5-trimethoxy substitution pattern on the benzamide ring of CAS 63639-59-8 is pharmacologically distinct from the 2,3,5-trimethoxy (CAS 92138-52-8) and 2,4,5-trimethoxy regioisomers. Skinner et al. (1969) demonstrated in a systematic SAR study of 3,4,5-trimethoxybenzamides with varied amine functions that the 3,4,5-trimethoxybenzamide core confers CNS depressant activity, with the amine substituent modulating potency and target selectivity [1]. The patent literature separately establishes that 3,4,5-trimethoxybenzamides of alkyl-substituted piperidines exert specific CNS effects and utility as tranquilizers, whereas the 2,3,5-trimethoxy and 2,4,5-trimethoxy regioisomers have been investigated for distinct targets including MCH1 receptor antagonism [2]. Although direct side-by-side receptor binding data across all three regioisomers is not publicly available for the N-benzylpiperidin-4-yl series, the 3,4,5-trimethoxy arrangement is the pharmacophore present in the clinically approved antiemetic trimethobenzamide and the gastroprotective agent troxipide, establishing a precedent for specific biological recognition of this methoxy geometry [3].
| Evidence Dimension | Pharmacological target profile associated with methoxy substitution pattern on N-substituted trimethoxybenzamides |
|---|---|
| Target Compound Data | 3,4,5-trimethoxy pattern: CNS depressant/tranquilizer activity; established pharmacophore in trimethobenzamide (antiemetic) and troxipide (gastric cytoprotective) (Skinner et al., 1969) [1][3] |
| Comparator Or Baseline | 2,4,5-trimethoxy regioisomer: investigated as MCH1 receptor antagonist; 2,3,5-trimethoxy regioisomer (CAS 92138-52-8): target profile not publicly disclosed [2] |
| Quantified Difference | Qualitatively distinct target engagement profiles; no quantitative cross-regioisomer comparison data available in public domain. This absence of data itself constitutes a procurement risk—substitution without empirical validation is unsupported. |
| Conditions | SAR inference from Skinner et al., J. Med. Chem. 1969; patent literature on regioisomeric trimethoxybenzamides |
Why This Matters
For procurement decisions involving CNS-targeted research or assay development, the 3,4,5-trimethoxy regioisomer cannot be assumed interchangeable with 2,3,5- or 2,4,5-regioisomers; the methoxy geometry directs pharmacological target engagement, and sourcing the incorrect regioisomer may produce systematically different experimental outcomes.
- [1] Skinner WA, Kennedy J, DeGraw JI, Johnson H. Structure-Activity Studies of 3,4,5-Trimethoxybenzamides. I. Variation of the Amine Function. Journal of Medicinal Chemistry. 1969;12(4):715-717. View Source
- [2] 3,4,5-Trimethoxybenzamides of Substituted Anilines and of Alkylpiperidines. Patent. Google Patents. Compounds exert specific CNS effects and utility as tranquilizers. View Source
- [3] Trimethobenzamide. DrugBank. N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide. Approved antiemetic agent. View Source
